N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide
Description
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a tert-butyl group at position 5 and an imino linkage to a 5-oxopyrrolidine-3-carboxamide moiety.
Properties
Molecular Formula |
C16H26N4O2S |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H26N4O2S/c1-10(2)6-7-20-9-11(8-12(20)21)13(22)17-15-19-18-14(23-15)16(3,4)5/h10-11H,6-9H2,1-5H3,(H,17,19,22) |
InChI Key |
IKMUXWNVYQPHNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CC(CC1=O)C(=O)NC2=NN=C(S2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the thiadiazole ring and the pyrrolidine ring. The reaction conditions often require specific reagents, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes, automated synthesis, and stringent quality control measures to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Framework
The 1,3,4-thiadiazole ring is a common feature in sulfonamide-based drugs like methazolamide (N-[3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide), a carbonic anhydrase inhibitor used for glaucoma . Unlike methazolamide, the target compound replaces the sulfamoyl group with a tert-butyl substituent, which may reduce sulfonamide-related toxicity (e.g., Stevens-Johnson syndrome linked to methazolamide’s sulfenic acid metabolites) .
Metabolic Stability
Methazolamide undergoes cytochrome P450-mediated metabolism to unstable sulfenic acid intermediates, which auto-oxidize to sulfonic acids (e.g., MSO) and participate in futile glutathione cycles . The tert-butyl group in the target compound may hinder oxidation at position 5 of the thiadiazole ring, thereby improving metabolic stability. However, the 3-methylbutyl chain on the pyrrolidine could introduce new metabolic liabilities, such as hydroxylation or β-oxidation pathways.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Metabolic Safety : Methazolamide’s sulfenic acid metabolites are implicated in immune-mediated toxicities (e.g., Stevens-Johnson syndrome) due to their reactivity with cellular macromolecules . The target compound’s tert-butyl group likely avoids this liability but requires validation.
- Synthetic Feasibility : Analogous 1,3,4-thiadiazoles are synthesized via cyclization of thiosemicarbazides or oxidative coupling, as seen in related compounds . The tert-butyl and 3-methylbutyl groups may necessitate tailored protecting-group strategies.
- Activity Optimization : The pyrrolidone carboxamide could mimic natural ligands (e.g., glutamate in enzyme active sites), but the lack of sulfamoyl groups may require functional group tuning for target engagement .
Biological Activity
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates a thiadiazole moiety, known for its diverse pharmacological properties, including antimicrobial and anti-inflammatory effects. This article explores the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 378.46 g/mol. The structural features include a thiadiazole ring and a pyrrolidine backbone, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole derivatives often exhibit significant antimicrobial properties. For instance, related pyrrolyl thiadiazoles have shown promising results against Mycobacterium tuberculosis , with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth . The presence of substituents like -OCH₃ and -NO₂ enhances antimicrobial efficacy due to improved interactions at the molecular level.
Anti-inflammatory Activity
Thiadiazole derivatives have been reported to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play crucial roles in the synthesis of inflammatory mediators. The compound’s structure allows it to potentially act as an anti-inflammatory agent by modulating these pathways .
Anticancer Potential
The anticancer activity of thiadiazole derivatives has been documented extensively. A study indicated that certain thiadiazole compounds demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through specific receptor interactions .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Biological Activity |
|---|---|
| Thiadiazole Ring | Antimicrobial, anti-inflammatory, anticancer |
| Pyrrolidine Backbone | Enhances binding affinity to biological targets |
| Substituents (e.g., tert-butyl) | Modulates lipophilicity and bioavailability |
Case Studies
- Antimycobacterial Activity : A study synthesized various pyrrolyl thiadiazoles and evaluated their efficacy against Mycobacterium tuberculosis using the microplate Alamar blue assay. The most active compounds exhibited MIC values as low as 12.5 μg/mL, highlighting the potential of thiadiazole derivatives in treating tuberculosis .
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that certain derivatives of thiadiazoles can inhibit cancer cell growth significantly. For example, compounds were tested against human colon cancer cell lines (HCT116) with promising results indicating IC₅₀ values in the low micromolar range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
